2-溴-2-(2-溴苯基)乙酸

描述

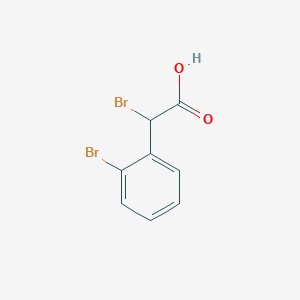

2-Bromo-2-(2-bromophenyl)acetic acid is a chemical compound used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support . It is also employed as a pharmaceutical intermediate and used in organic synthesis .

Synthesis Analysis

The synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid involves several steps. It can be synthesized from Phenylacetic acid . It is also used as a reactant to prepare polymandelide by reacting with triethylamine and α-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O) .Molecular Structure Analysis

The molecular formula of 2-Bromo-2-(2-bromophenyl)acetic acid is C8H7BrO2. It has a molecular weight of 215.04 .Chemical Reactions Analysis

2-Bromo-2-(2-bromophenyl)acetic acid can be used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support . It can also be used as an inhibitor of mammalian collagenase and elastase .Physical and Chemical Properties Analysis

2-Bromo-2-(2-bromophenyl)acetic acid is almost white to light beige crystals or powder . It has a melting point of 82-83 °C (lit.) and a boiling point of 120-121 °C (Press: 0.02 Torr). Its density is 1.643±0.06 g/cm3 (Predicted). It is soluble in Methanol .科学研究应用

反应性和结构分析

2-溴-2-(2-溴苯基)乙酸是一种卤代苯乙酸,因其反应性和结构性质而被研究。对卤代取代苯乙酸(包括溴代取代变体)进行的比较 DFT 研究揭示了它们反应性、酸度和振动光谱的见解,强调了这些化合物在理解分子相互作用和性质中的重要性 (Srivastava 等人,2015)。

分子结构和合成

相关溴苯基乙酸衍生物的分子结构和合成一直是研究主题。例如,对 2-(3-溴-4-甲氧基苯基)乙酸等化合物的合成和分子结构进行了研究,提供了对其结构特征和溴原子对其吸电子性质影响的见解 (Guzei 等人,2010)。

生物医学应用

对溴苯基乙酸衍生物的研究延伸到生物医学应用。一项研究重点关注由 4-(4-溴苯基)-4-氧代丁-2-烯酸合成具有预期抗菌活性的新型杂环化合物,突出了溴苯基衍生物在创造新型抗菌剂中的潜力 (El-Hashash 等人,2015)。

抗氧化活性

已经探索了溴酚衍生物(包括与 2-溴-2-(2-溴苯基)乙酸结构相似的衍生物)的抗氧化活性。例如,从海藻中分离出的溴酚显示出显着的抗氧化活性,表明这些化合物在药物和食品保鲜中的潜在用途 (Li 等人,2007)。

合成应用

已经研究了各种溴取代化合物(例如溴取代 4-联苯乙酰胺)的合成,以了解其潜在的杀生物特性。这些研究提供了对溴苯基衍生物在创造具有抗菌和抗真菌特性的化合物中的多功能应用的见解 (Agarwal,2017)。

安全和危害

作用机制

Target of Action

2-Bromo-2-(2-bromophenyl)acetic acid is known to inhibit mammalian collagenase and elastase . These enzymes play crucial roles in the breakdown of collagen in connective tissues and are involved in various physiological and pathological processes.

Mode of Action

The compound interacts with its targets, collagenase and elastase, by binding to their active sites, thereby inhibiting their activity . This results in the prevention of collagen breakdown in the tissues.

Biochemical Pathways

The inhibition of collagenase and elastase affects the collagen metabolism pathway. Under normal conditions, these enzymes break down collagen, a major component of the extracellular matrix in various tissues. By inhibiting these enzymes, 2-Bromo-2-(2-bromophenyl)acetic acid helps maintain the structural integrity of these tissues .

Result of Action

The primary molecular effect of 2-Bromo-2-(2-bromophenyl)acetic acid is the inhibition of collagenase and elastase activity. This leads to a decrease in collagen breakdown, thereby potentially contributing to the maintenance of tissue structure and function .

属性

IUPAC Name |

2-bromo-2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQRTBNBJISKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)

![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)

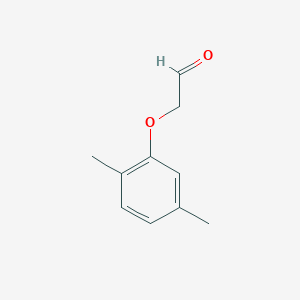

![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)